2-Amino-2-(2-bromophenyl)propanoic acid
Description
Nomenclature and Structural Classification within Alpha,Alpha-Disubstituted Amino Acids
2-Amino-2-(2-bromophenyl)propanoic acid is systematically named based on the IUPAC nomenclature. It is a derivative of propanoic acid, with an amino group and a 2-bromophenyl group attached to the alpha-carbon (the second carbon atom). This substitution pattern places it in the category of alpha,alpha-disubstituted amino acids (α,α-AAs). nih.gov Unlike the 20 proteinogenic amino acids, which, with the exception of glycine (B1666218), have a hydrogen atom at the alpha-carbon, α,α-AAs possess two non-hydrogen substituents at this position. nih.gov This unique structural feature imparts distinct chemical and physical properties to the molecule.
The key structural features of this compound include:
A chiral center: The alpha-carbon is a stereocenter, meaning the compound can exist as a racemic mixture of enantiomers (R and S forms).
A bulky, aromatic side chain: The 2-bromophenyl group is a sterically demanding and electron-withdrawing substituent.
An additional methyl group: The second substituent at the alpha-carbon is a methyl group.
These features collectively contribute to the compound's steric hindrance and conformational rigidity.
Interactive Data Table: Structural Details of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
| This compound | C9H10BrNO2 | 244.09 g/mol | α,α-disubstitution, 2-bromophenyl group |
| 2-Amino-2-(3-bromophenyl)propanoic acid | C9H10BrNO2 | 244.09 g/mol | α,α-disubstitution, 3-bromophenyl group |
| 2-Amino-2-(4-bromophenyl)propanoic acid | C9H10BrNO2 | 244.09 g/mol | α,α-disubstitution, 4-bromophenyl group |
| 2-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | 244.09 g/mol | α-monosubstitution, 2-bromophenyl group |
Significance of Sterically Hindered Amino Acid Scaffolds in Organic and Medicinal Chemistry
The incorporation of sterically hindered amino acids, such as α,α-AAs, into peptide chains has profound effects on their structure and function. The presence of two substituents at the alpha-carbon restricts the conformational freedom of the peptide backbone, leading to more predictable and stable secondary structures like helices and turns. nih.gov This conformational constraint is a powerful tool in rational drug design and peptide engineering.
Key advantages of incorporating sterically hindered amino acids include:
Enhanced proteolytic stability: The bulky side chains can shield the peptide bonds from enzymatic degradation, increasing the in vivo half-life of peptide-based drugs.
Improved receptor binding and selectivity: By locking the peptide into a specific conformation, it is possible to enhance its binding affinity and selectivity for a particular biological target. nih.gov
Modulation of biological activity: The introduction of conformational rigidity can switch a peptide's activity from an agonist to an antagonist or vice versa. nih.gov
The 2-bromophenyl group in this compound adds another layer of functionality. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-receptor interactions. Furthermore, the phenyl ring can engage in π-π stacking and hydrophobic interactions.
Overview of Contemporary Research Trends Involving this compound
While specific research on this compound is not widely published, contemporary research on related α,α-disubstituted amino acids and brominated aromatic compounds provides insights into its potential applications.
Current research trends in this area include:
Synthesis of novel α,α-AAs: The development of efficient and stereoselective methods for the synthesis of α,α-AAs remains an active area of research. nih.govnih.gov Challenges lie in the construction of the sterically congested quaternary carbon center. nih.gov
Peptide and peptidomimetic design: The use of α,α-AAs to create conformationally constrained peptides with enhanced therapeutic properties is a major focus. nih.gov This includes the development of antimicrobial peptides, enzyme inhibitors, and receptor ligands.
Materials science: The self-assembly properties of peptides containing α,α-AAs are being explored for the creation of novel biomaterials.
Halogenated compounds in medicinal chemistry: The incorporation of halogen atoms, particularly bromine, into drug candidates is a common strategy to improve their pharmacokinetic and pharmacodynamic properties. mdpi.com
Interactive Data Table: Potential Research Applications Based on Structural Analogs
| Research Area | Potential Application of this compound | Rationale |
| Medicinal Chemistry | Design of enzyme inhibitors or receptor antagonists. | The sterically hindered scaffold can induce specific conformations for targeted binding. The 2-bromophenyl group can participate in halogen bonding. |
| Peptide Science | Stabilization of helical or turn structures in synthetic peptides. | The α,α-disubstitution restricts backbone flexibility. |
| Biomaterials | Development of self-assembling peptide-based hydrogels or nanofibers. | The rigid structure can promote ordered aggregation. |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXRBOWHPVLCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 2 2 Bromophenyl Propanoic Acid
Traditional Organic Synthesis Routes to the 2-Amino-2-(2-bromophenyl)propanoic Acid Core
Traditional methods for the synthesis of α,α-disubstituted amino acids often involve the construction of the amino acid backbone from readily available starting materials. These classical routes are valued for their reliability and the use of inexpensive reagents, although they generally result in racemic products that may require subsequent resolution.
Exploration of Classical Reaction Pathways
Two of the most prominent classical pathways for the synthesis of α-amino acids from carbonyl compounds are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are applicable to the synthesis of α,α-disubstituted amino acids from a ketone precursor.
The Strecker synthesis , first reported by Adolph Strecker in 1850, is a two-step process that involves the reaction of a ketone with a source of ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, the reaction would commence with 2'-bromoacetophenone (B1265738), which reacts with ammonia to form an imine. Subsequent addition of cyanide yields the corresponding α-aminonitrile. The final step involves the hydrolysis of the nitrile group to a carboxylic acid, affording the desired racemic amino acid.
The Bucherer-Bergs reaction provides an alternative route, reacting the same ketone precursor with ammonium (B1175870) carbonate and a cyanide source, such as potassium or sodium cyanide, to form a hydantoin (B18101) intermediate. alfa-chemistry.comwikipedia.org This heterocyclic compound is then hydrolyzed, typically under basic or acidic conditions, to yield the target α-amino acid. This method is often favored for its operational simplicity and the crystalline nature of the hydantoin intermediates, which can facilitate purification. researchgate.netnih.gov
Selection and Optimization of Precursor Materials
The key precursor for both the Strecker and Bucherer-Bergs syntheses of this compound is 2'-bromoacetophenone . This starting material can be prepared through several established methods. A common approach is the Friedel-Crafts acylation of bromobenzene (B47551) with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride. orgsyn.org Alternatively, direct bromination of acetophenone (B1666503) can yield a mixture of isomers, from which the desired 2'-bromoacetophenone can be isolated. guidechem.com
Development of Efficient Reaction Conditions and Isolation Procedures
For the Strecker synthesis , the formation of the α-aminonitrile is typically carried out at or below room temperature. The subsequent hydrolysis of the nitrile is often the most challenging step, requiring harsh conditions such as heating in concentrated hydrochloric acid, which can sometimes lead to side reactions.
The Bucherer-Bergs reaction is generally performed by heating the reactants in a sealed vessel to prevent the escape of volatile components like ammonia and carbon dioxide. researchgate.netnih.gov The resulting hydantoin is often a stable, crystalline solid that can be isolated by filtration. The final hydrolysis step to the amino acid requires heating with a strong acid or base.
Isolation of the final product, this compound, from the reaction mixture typically involves neutralization to its isoelectric point, at which the amino acid has minimal solubility in water, leading to its precipitation. Further purification can be achieved by recrystallization from a suitable solvent system.
| Reaction Pathway | Key Reagents | Intermediate | Typical Conditions | Product Form |
| Strecker Synthesis | 2'-Bromoacetophenone, NH₃, KCN | α-Aminonitrile | 1. RT, aqueous/organic solvent; 2. Reflux in strong acid | Racemic |
| Bucherer-Bergs | 2'-Bromoacetophenone, (NH₄)₂CO₃, KCN | Hydantoin | Heating in aqueous ethanol (B145695) in a sealed vessel | Racemic |
Asymmetric Synthesis Approaches for Enantiomerically Pure this compound
The biological activity of chiral molecules is often confined to a single enantiomer, making the development of asymmetric syntheses for enantiomerically pure amino acids a critical area of research. These methods introduce chirality either through the use of a chiral catalyst or a stoichiometric chiral auxiliary that is later removed.
Catalytic Asymmetric Strategies for Chiral Induction
Phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric synthesis of α-amino acids. acs.org This methodology often employs chiral quaternary ammonium salts derived from cinchona alkaloids to catalyze the alkylation of a glycine-derived substrate under biphasic conditions. nih.govorganic-chemistry.orgmdpi.orgscilit.com In a potential application to the synthesis of the target molecule, a glycine (B1666218) Schiff base, such as the benzophenone (B1666685) imine of glycine tert-butyl ester, could be deprotonated at the interface of an organic solvent and an aqueous base. The chiral phase-transfer catalyst would then shuttle the resulting enolate into the organic phase, where it would react with a suitable electrophile, in this case, a 2-bromophenylating agent, in a stereocontrolled manner.
The efficiency of these catalytic systems is highly dependent on the structure of the catalyst, the substrate, and the reaction conditions. Different generations of cinchona alkaloid-derived catalysts have been developed, with modifications to the quinoline (B57606) and quinuclidine (B89598) moieties to enhance enantioselectivity. mdpi.org
| Catalyst Type | Substrate | Typical Electrophile | Enantioselectivity (ee) |
| Cinchona Alkaloid-derived PTC | Glycine Schiff Base | Benzyl Bromide | Up to 94% |
| Dimeric Cinchona Alkaloid PTC | Glycine Schiff Base | 4-Nitrobenzyl Bromide | Up to 99% |
Chiral Auxiliary-Mediated Synthesis of Enantiomers
Chiral auxiliaries are stoichiometric, enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered.
Evans oxazolidinones are a widely used class of chiral auxiliaries for asymmetric alkylation reactions. santiago-lab.comharvard.eduyoutube.comresearchgate.net An N-acylated Evans auxiliary, derived from a readily available amino alcohol, can be deprotonated to form a chiral enolate. The steric bulk of the auxiliary directs the approach of an electrophile to one face of the enolate, leading to a highly diastereoselective alkylation. For the synthesis of this compound, this would involve the α-arylation of an N-glycinoyl Evans auxiliary. Subsequent hydrolysis or other cleavage methods would then furnish the desired enantiomerically enriched amino acid.
The Schöllkopf bis-lactim ether method is another well-established chiral auxiliary approach for the asymmetric synthesis of α-amino acids. wikipedia.orgbiosynth.combiosynth.comnih.govresearchgate.net This method utilizes a cyclic dipeptide formed from glycine and a chiral amino acid, typically valine, which is then converted to a bis-lactim ether. Deprotonation of the glycine unit followed by alkylation with a 2-bromobenzyl halide, for instance, proceeds with high diastereoselectivity due to the steric shielding by the isopropyl group of the valine auxiliary. Mild acidic hydrolysis then cleaves the auxiliary and liberates the desired α-amino acid ester in high enantiomeric purity.
| Chiral Auxiliary | Key Intermediate | Typical Diastereoselectivity (de) | Cleavage Method |
| Evans Oxazolidinone | N-Acylated Oxazolidinone Enolate | >95% | Hydrolysis (acidic or basic), Reductive Cleavage |
| Schöllkopf Bis-lactim Ether | Lithiated Bis-lactim Ether | >95% | Mild Acidic Hydrolysis |
Diastereoselective and Enantioselective Reaction Design
The asymmetric construction of α,α-disubstituted α-amino acids, such as this compound, presents a significant synthetic challenge due to the quaternary stereocenter. While specific literature on the diastereoselective and enantioselective synthesis of this exact compound is limited, several established methodologies for analogous structures provide a framework for its potential synthesis.
One common approach involves the use of chiral auxiliaries. For instance, a chiral glycine enolate equivalent can be alkylated with a suitable electrophile. In a hypothetical synthesis of this compound, a chiral nickel(II) complex of a glycine Schiff base could be employed. The diastereoselective alkylation of this complex with an appropriate methylating agent, followed by arylation with a 2-bromophenyl source, or vice versa, could establish the desired stereochemistry. The chiral auxiliary would then be cleaved to yield the enantiomerically enriched target amino acid. The success of this approach hinges on the facial selectivity of the alkylation and arylation steps, which is directed by the chiral ligand.
Another powerful strategy is asymmetric catalysis. The enantioselective alkylation of a prochiral precursor is a prominent method. For example, a Schiff base of a glycine ester could be deprotonated to form an enolate, which is then subjected to an enantioselective alkylation in the presence of a chiral phase-transfer catalyst or a chiral metal complex. The synthesis of various α,α-dialkyl α-amino acids has been achieved with high enantioselectivity using palladium or copper dual catalysis for the stereoselective and site-specific allylic alkylation of Schiff base activated amino acids. A similar strategy could be envisioned for the synthesis of this compound, where sequential or tandem alkylation and arylation reactions are catalyzed by chiral metal complexes to control the stereochemical outcome.
Furthermore, diastereoselective methods can be employed where a chiral center is already present in the starting material. For instance, the conjugate addition of a nucleophile to a chiral α,β-unsaturated amino acid derivative can be highly diastereoselective. While not directly applicable to the construction of the quaternary center in this compound, this principle of substrate-controlled stereoselection is a cornerstone of asymmetric synthesis.
The table below summarizes some general approaches that could be adapted for the stereoselective synthesis of this compound.
| Method | Description | Potential Application for Target Compound | Key Considerations |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Use of a chiral glycine equivalent (e.g., from a Schiff base with a chiral amine) followed by diastereoselective alkylation and arylation. | Efficiency of auxiliary attachment and removal; diastereoselectivity of the key bond-forming steps. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Enantioselective alkylation of a prochiral glycine enolate derivative using a chiral phase-transfer catalyst or a chiral metal complex. | Catalyst efficiency (turnover number and frequency); enantioselectivity (ee%); substrate scope. |
| Pd/Cu Dual Catalysis | A cooperative bimetallic catalyst system for stereoselective and site-specific alkylation. | Asymmetric α-allylation of a Schiff base activated amino acid, followed by further modifications to introduce the 2-bromophenyl group. | Compatibility of the two catalytic cycles; control of both stereoselectivity and regioselectivity. |
Biocatalytic Synthesis of this compound Enantiomers
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. While specific biocatalytic routes for this compound are not extensively documented, research on a structurally related isomer, (R)-2-amino-3-(2-bromophenyl)propanoic acid, provides significant insights into the potential of enzyme-catalyzed synthesis for this class of molecules.
Enzyme-Catalyzed Transformation Systems for Amino Acid Derivatives
The synthesis of D-amino acids, which are important intermediates for pharmaceuticals like β-lactam antibiotics, can be efficiently achieved through biocatalysis. st-andrews.ac.uk For the production of (R)-2-amino-3-(2-bromophenyl)propanoic acid, a model D-amino acid, a multi-enzyme system has been successfully demonstrated. st-andrews.ac.uknih.gov This system typically involves a transaminase to convert a keto acid precursor into the desired amino acid.
A key enzyme in this process is a D-amino acid aminotransferase (DAAT). For instance, D-amino acid aminotransferase from Bacillus cereus (bcDAAT) has been utilized for this purpose. st-andrews.ac.uknih.gov The transaminase requires an amino donor and produces the chiral amino acid with high stereoselectivity. To drive the reaction to completion and regenerate cofactors, other enzymes are integrated into the system.
Co-immobilized Multienzyme Cascade Systems for Stereoselective Production
To enhance the efficiency, stability, and reusability of the enzymes, co-immobilization is a highly effective strategy. A cofactor-driven cascade reaction using a co-immobilized multienzyme system has been developed for the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid. st-andrews.ac.uknih.gov
This system comprises three key enzymes:
D-amino acid aminotransferase (bcDAAT) from Bacillus cereus
D-lactate dehydrogenase (lhD-LDH) from Lactobacillus helveticus
Formate dehydrogenase (cbFDH) from Candida boidinii
These enzymes were co-immobilized on glutaraldehyde-activated amino polymer beads. st-andrews.ac.uknih.gov The immobilization protocol is crucial for maintaining the activity and stability of the enzymes. The sequential co-immobilization of these enzymes has shown excellent stability, retaining over 90% activity for 10 cycles (150 hours). st-andrews.ac.uk
The cascade reaction works as follows: bcDAAT catalyzes the transamination of the corresponding keto acid to the D-amino acid, utilizing an amino donor. The lhD-LDH and cbFDH are part of a cofactor regeneration system for the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) required by the transaminase. This integrated system allows for the efficient and continuous production of the target amino acid.
Process Development and Scale-Up for Biocatalytic Routes
The scalability of a biocatalytic process is a critical factor for its industrial application. The co-immobilized multienzyme system for the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid has been successfully scaled up. st-andrews.ac.uknih.gov
Furthermore, the application of the immobilized enzyme system was evaluated in a continuous-flow packed-bed reactor (PBR). st-andrews.ac.uknih.gov This continuous process demonstrated a stable conversion of over 95% for 36 hours, achieving a space-time yield of 323.3 g L⁻¹ day⁻¹. st-andrews.ac.uk These results highlight the potential of immobilized multienzyme cofactor-driven cascade reactions as a viable manufacturing platform for D-amino acids. st-andrews.ac.uk
The following table summarizes the key findings from the process development and scale-up of the biocatalytic synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid.
| Parameter | Value | Reference |
| Enzymes Used | bcDAAT, lhD-LDH, cbFDH | st-andrews.ac.uknih.gov |
| Immobilization Support | Glutaraldehyde-activated amino polymer beads | st-andrews.ac.uknih.gov |
| Batch Scale | 50 g | st-andrews.ac.uknih.gov |
| Isolated Yield (Batch) | 65% | st-andrews.ac.uknih.gov |
| Product Purity (HPLC) | >99% | st-andrews.ac.uknih.gov |
| Enantiomeric Excess (ee) | 99.0% | st-andrews.ac.uknih.gov |
| Continuous Flow Conversion | >95% over 36 hours | st-andrews.ac.uk |
| Space-Time Yield (PBR) | 323.3 g L⁻¹ day⁻¹ | st-andrews.ac.uk |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 2 2 Bromophenyl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.
Proton (1H) NMR Spectroscopic Analysis
The 1H NMR spectrum of 2-Amino-2-(2-bromophenyl)propanoic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the bromophenyl ring will appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the bromine atom. The specific splitting patterns of these aromatic protons (doublets, triplets, or doublet of doublets) will depend on their coupling with adjacent protons.
The protons of the amino group (-NH2) are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically appears in the δ 2.0-5.0 ppm range. The methyl group (-CH3) protons will give rise to a singlet in the upfield region, likely around δ 1.5-2.0 ppm. The carboxylic acid proton (-COOH) is highly deshielded and will appear as a broad singlet far downfield, often above δ 10.0 ppm.
Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| -NH2 | 2.0 - 5.0 | Broad Singlet |
| -CH3 | 1.5 - 2.0 | Singlet |
| -COOH | > 10.0 | Broad Singlet |
Carbon (13C) NMR Spectroscopic Analysis
The 13C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group is the most deshielded and is expected to appear in the δ 170-180 ppm region. The aromatic carbons will resonate in the δ 120-145 ppm range, with the carbon atom directly bonded to the bromine atom (C-Br) showing a characteristic chemical shift. The quaternary carbon atom bonded to the amino and carboxyl groups will be found further downfield than a typical aliphatic carbon due to the electron-withdrawing effects of the attached functional groups. The methyl carbon will be observed in the upfield region of the spectrum.
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 180 |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C | 140 - 145 |
| Quaternary C | 55 - 65 |
| -CH3 | 20 - 30 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]+. Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet ([M]+ and [M+2]+) of almost equal intensity.
Common fragmentation pathways for α-amino acids include the loss of the carboxylic acid group (-COOH) as a radical, leading to a significant fragment ion. Another characteristic fragmentation would be the loss of the amino group (-NH2). The bromophenyl moiety would also lead to characteristic fragments.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment |
| 243/245 | [M]+ Molecular ion |
| 198/200 | [M - COOH]+ |
| 227/229 | [M - NH2]+ |
| 155/157 | [C6H4Br]+ |
| 170 | [M - Br]+ |
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, particularly FT-IR, is an excellent tool for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm-1, often overlapping with the C-H stretching vibrations. The N-H stretching of the primary amine will be observed as two sharp to medium bands in the 3300-3500 cm-1 region. The carbonyl (C=O) stretch of the carboxylic acid will give a strong, sharp absorption band around 1700-1725 cm-1.
The aromatic C-H stretching vibrations are expected just above 3000 cm-1, while the aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm-1 region. The C-N stretching vibration may be observed in the 1000-1250 cm-1 range. The C-Br stretching vibration will be present in the fingerprint region, typically below 700 cm-1.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp (two bands) |
| Carbonyl | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic | C-H Stretch | > 3000 | Medium |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Amine | N-H Bend | 1580 - 1650 | Medium |
| Alkane | C-H Bend | 1350 - 1480 | Medium |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |
| C-N Stretch | 1000 - 1250 | Medium to Weak | |
| C-Br Stretch | < 700 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, functional groups, and conformation. For this compound, a Raman spectrum would be expected to reveal characteristic peaks corresponding to the vibrations of the brominated phenyl ring, the carboxylic acid group, the amino group, and the aliphatic carbon backbone.
Key vibrational modes would include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
C=C stretching of the phenyl ring: Expected to appear as a series of bands in the 1400-1600 cm⁻¹ range.
C-Br stretching: The position of this peak is highly dependent on the substitution pattern of the aromatic ring but generally appears in the lower frequency region.
Carboxylic acid C=O stretching: A strong band typically found between 1680-1740 cm⁻¹.
Amino group N-H bending and stretching modes.
Despite the theoretical utility of this technique, a thorough search of scientific databases and literature has yielded no specific experimental Raman spectral data for this compound. Consequently, a data table of Raman shifts and their corresponding vibrational assignments for this compound cannot be compiled at this time.
Table 1: Raman Spectroscopy Data for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A successful crystallographic analysis of this compound would provide unambiguous information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.
This analysis would yield critical parameters including:
Crystal System: (e.g., monoclinic, orthorhombic, etc.)
Space Group: The symmetry group of the crystal.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom in the unit cell.
This information is fundamental for understanding the molecule's steric and electronic properties, which influence its physical and chemical behavior. However, an extensive search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been determined or reported. Therefore, the detailed crystallographic data required for a comprehensive structural discussion is currently unavailable.
Table 2: X-ray Crystallography Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| Bond Lengths (Å) | Data Not Available |
Computational and Theoretical Chemistry Studies of 2 Amino 2 2 Bromophenyl Propanoic Acid
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common approach for predicting the properties of molecules like 2-amino-2-(2-bromophenyl)propanoic acid.
A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a flexible molecule like this compound, which has several rotatable bonds, multiple stable conformations, or conformers, may exist.
Researchers would typically perform a conformational search to identify various low-energy structures. Each of these conformers would then be subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The calculations would yield the bond lengths, bond angles, and dihedral angles for the most stable conformer, as well as for other higher-energy conformers. The relative energies of these conformers would indicate their respective populations at a given temperature.
Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Illustrative)
| Parameter | Value |
|---|---|
| C-C (propanoic acid backbone) | ~1.5 Å |
| C-N (amino group) | ~1.47 Å |
| C-Br (bromophenyl group) | ~1.9 Å |
| C=O (carboxyl group) | ~1.2 Å |
| O-H (carboxyl group) | ~0.96 Å |
Once the geometry is optimized, DFT calculations can elucidate the electronic properties of the molecule. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability.
The electrostatic potential (ESP) surface would also be calculated. This surface maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, negative potential would be expected around the oxygen atoms of the carboxyl group and the nitrogen of the amino group, while positive potential would be found around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group.
Table 2: Hypothetical Electronic Properties of this compound (Illustrative)
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 6.0 eV |
DFT calculations are also a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model.
Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated to predict the positions of absorption bands in the IR spectrum. These calculated frequencies are often scaled to better match experimental values. This would help in assigning the characteristic vibrational modes of the amino, carboxyl, and bromophenyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C can be calculated and are highly sensitive to the electronic environment of the nuclei. These predictions can aid in the interpretation of experimental NMR spectra.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insight into the molecule's chromophores.
Molecular Modeling and Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for studying static structures, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can explore the conformational landscape more extensively than static calculations. This would be particularly useful for understanding how the molecule behaves in different solvent environments and how it might interact with biological macromolecules. The simulations would reveal the flexibility of the molecule and the timescales of conformational changes.
Quantum Chemical Descriptors for Reactivity and Interaction Analysis
From the calculated electronic properties, a range of quantum chemical descriptors can be derived to quantify the reactivity and potential interaction sites of the molecule. These descriptors provide a quantitative basis for understanding the molecule's chemical behavior.
Table 3: Common Quantum Chemical Descriptors and Their Significance (Illustrative for this compound)
| Descriptor | Definition | Predicted Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic character. |
These descriptors would help in predicting how this compound might participate in chemical reactions, for instance, by indicating its propensity to act as a nucleophile or an electrophile.
Chemical Reactivity and Derivatization Strategies for 2 Amino 2 2 Bromophenyl Propanoic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group of 2-amino-2-(2-bromophenyl)propanoic acid is a prime site for modifications, most notably through esterification and amidation reactions.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect this functionality, enhance solubility in organic solvents, or to introduce a new functional handle. Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a widely employed method. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. The use of a large excess of the alcohol or removal of water can drive the equilibrium towards the formation of the ester. For instance, treatment with methanol (B129727) and a catalytic amount of sulfuric acid would yield the corresponding methyl ester.
Amide Bond Formation: The synthesis of amides from the carboxylic acid group is another crucial transformation, often utilized in the construction of peptide-like structures or other biologically relevant molecules. Direct condensation with an amine is typically facilitated by coupling reagents that activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization at the chiral center. Alternatively, boron-based reagents such as B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of N-protected amino acids.
Reactions at the Alpha-Amino Group for Functionalization
The nucleophilic α-amino group is readily functionalized through protection and acylation reactions, which are fundamental steps in peptide synthesis and the development of novel derivatives.
N-Acylation: The amino group can be acylated to form amides using various acylating agents such as acid chlorides or acid anhydrides under basic conditions. This reaction is fundamental in peptide bond formation where the activated carboxyl group of one amino acid reacts with the amino group of another. Enzymatic methods using aminoacylases have also been explored for the selective N-acylation of amino acids. beilstein-journals.org
Transformations and Cross-Coupling Reactions Involving the Bromophenyl Moiety
The bromine atom on the phenyl ring provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex aryl-substituted amino acids. For these transformations to be successful, the amino and carboxylic acid functionalities are typically protected.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the ortho-position of the phenyl ring.
Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenyl or other unsaturated derivatives. The reaction is catalyzed by a palladium complex and requires a base.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. This provides a direct route to N-aryl derivatives where a new amino substituent is introduced onto the phenyl ring.
The general conditions for these cross-coupling reactions are summarized in the table below. It is important to note that specific conditions, such as the choice of ligand, base, and solvent, need to be optimized for the specific substrates being used.
| Reaction | Coupling Partner | Catalyst System | General Conditions |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) + Base (e.g., K₂CO₃, Cs₂CO₃) | Anhydrous solvent (e.g., Toluene, Dioxane), elevated temperature |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) + Base (e.g., Et₃N) | Polar aprotic solvent (e.g., DMF, CH₃CN), elevated temperature |
| Buchwald-Hartwig | Amine | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP, XPhos) + Base (e.g., NaOtBu) | Anhydrous solvent (e.g., Toluene, Dioxane), elevated temperature |
Synthesis of Structurally Diverse Analogues and Derivatives
The combination of the reactions described above allows for the synthesis of a vast array of structurally diverse analogues and derivatives of this compound.
Diastereoselective Synthesis: Chiral auxiliaries can be employed to achieve diastereoselective alkylation or other modifications at the α-carbon, leading to the synthesis of enantiomerically enriched α,α-disubstituted amino acids.
Synthesis of Heterocyclic Compounds: The functional groups of this compound can be utilized in cyclization reactions to form various heterocyclic systems. For example, condensation reactions involving the amino and carboxyl groups, or transformations involving the bromophenyl moiety, can lead to the formation of lactams, benzodiazepines, or other fused heterocyclic structures, which are of significant interest in medicinal chemistry.
Peptide Synthesis: N-protected derivatives, such as Fmoc-2-amino-2-(2-bromophenyl)propanoic acid, are valuable building blocks for the incorporation of this non-proteinogenic amino acid into peptide chains using solid-phase or solution-phase peptide synthesis techniques. The bromo-functionalized side chain can then be further modified within the peptide sequence using cross-coupling reactions to introduce diverse functionalities.
The strategic application of these derivatization strategies opens up avenues for creating novel amino acid-based scaffolds for drug discovery, materials science, and chemical biology.
Applications of 2 Amino 2 2 Bromophenyl Propanoic Acid in Advanced Chemical Synthesis
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
Non-canonical amino acids are fundamental building blocks in the synthesis of complex organic molecules, including peptides and natural product analogs. They are utilized to introduce specific structural constraints, enhance biological activity, and improve metabolic stability. While related compounds like (S)-2-Amino-3-(4-bromophenyl)propanoic acid are recognized as phenylalanine derivatives used in peptide synthesis, specific examples detailing the incorporation of 2-Amino-2-(2-bromophenyl)propanoic acid into complex molecular structures are not prominent in current scientific literature. The general utility of symmetric amino acid derivatives as synthetic intermediates for natural products and functional molecules is well-established, but direct applications of this specific ortho-bromo isomer remain underexplored. rsc.org
Utilisation in the Development of Novel Chemical Scaffolds for Research
Integration into Precursor Syntheses for Specialty Chemicals and Fine Intermediates
Amino acid derivatives are important intermediates for a wide range of specialty chemicals and fine chemicals, including pharmaceuticals and agrochemicals. google.com The presence of both an amino and a carboxylic acid group, along with a reactive bromine atom on the phenyl ring, suggests that this compound could be a precursor for various complex molecules through reactions like cross-coupling or nucleophilic substitution. Despite this potential, documented synthetic routes that utilize this compound as a key precursor for the industrial production of specialty chemicals are scarce. The focus in the literature tends to be on other isomers or related amino acid structures.
Contribution to the Design and Synthesis of Chemically Diverse Compound Libraries
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of compounds. researchgate.net Non-canonical amino acids are valuable building blocks in this field, as they introduce structural diversity that can be explored for various biological targets. nih.gov The general principle involves systematically combining different building blocks to create a vast array of molecules. While the theoretical inclusion of this compound in such libraries is feasible and could contribute to molecular diversity, there is no specific evidence in the reviewed literature of its widespread use in the generation of compound libraries for high-throughput screening. Research often highlights the selection of various other amino acid building blocks for constructing these libraries. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-amino-2-(2-bromophenyl)propanoic acid, and how can reaction conditions be systematically optimized?
Synthesis typically involves bromophenylpropanoic acid precursors coupled with amination strategies, such as reductive amination or nucleophilic substitution. Optimization should include:
- Catalyst screening : Test palladium or copper catalysts for coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) often enhance reaction rates .
- Temperature gradients : Monitor yields at 60–120°C to identify ideal thermal conditions .
- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-configurations) to control stereochemistry, verified by polarimetry .
Post-synthesis, characterize intermediates via HPLC (≥98% purity threshold) and NMR to confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound and its impurities?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves enantiomers and detects impurities (e.g., brominated byproducts) .
- Spectroscopy : 1H/13C NMR identifies positional isomerism (e.g., bromine substitution on phenyl rings) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C9H10BrNO2; ~252.09 g/mol) and fragmentation patterns .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) under inert atmospheres .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (H335: respiratory irritation) .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
- Storage : Keep at 0–6°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How does stereochemistry (R/S configuration) influence the biological activity or catalytic behavior of this compound?
- Enzyme inhibition studies : Compare IC50 values of enantiomers against target enzymes (e.g., kinases) using fluorescence-based assays. (R)-isomers may exhibit higher affinity due to spatial compatibility with active sites .
- Molecular docking : Simulate binding modes with proteins (PDB structures) to correlate stereochemistry with binding energy (ΔG) .
- Circular dichroism (CD) : Monitor conformational changes in proteins upon enantiomer binding .
Q. How can researchers resolve contradictions between theoretical computational data and experimental results for this compound?
- Density Functional Theory (DFT) validation : Recalculate molecular orbitals and electrostatic potentials using solvent-corrected models (e.g., PCM) to align with experimental NMR shifts .
- Kinetic vs. thermodynamic control : Replicate reactions under varying conditions (e.g., extended reaction times) to identify dominant pathways .
- Error analysis : Quantify instrument-specific biases (e.g., HPLC column batch variability) via interlaboratory comparisons .
Q. What methodologies are effective in studying the compound’s stability under physiological or extreme conditions?
- Forced degradation : Expose to UV light, oxidative (H2O2), and acidic/basic media (pH 1–13) to identify degradation products via LC-MS .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor purity changes (ICH Q1A guidelines) .
- Microsomal assays : Incubate with liver microsomes to predict metabolic pathways and half-life .
Q. How can enantiomeric excess (ee) be quantified when synthesizing chiral derivatives of this compound?
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol = 90:10) .
- NMR chiral shift reagents : Add Eu(hfc)3 to split enantiomer signals in 1H NMR .
- Polarimetric calibration : Construct ee vs. optical rotation curves using racemic and pure enantiomer standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
